![molecular formula C24H19N3 B2860257 8-甲基-3-(4-甲基苯基)-1-苯基-1H-吡唑并[4,3-c]喹啉 CAS No. 901045-44-1](/img/structure/B2860257.png)

8-甲基-3-(4-甲基苯基)-1-苯基-1H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

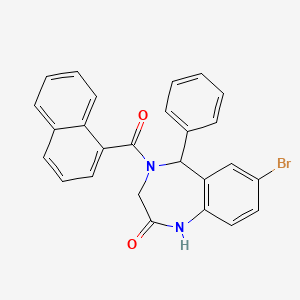

The compound “8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It belongs to the class of quinoline derivatives, which are heterocyclic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline derivatives have been found to possess various types of pharmacological activity .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the Traube xanthine synthesis method was used to synthesize a similar compound, 3-(4′-methylphenyl)-8-methylxanthine . This method involves heating 1-(4′-methylphenyl)-5,6-diamino-(1H,3H)pyrimidine-2,4-dione in an excess of glacial acetic acid, followed by cyclization of the intermediate in aqueous NaOH .Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The exact molecular structure of “8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” would require further analysis or computational modeling to determine.Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, alkylation of 3-arylxanthines in DMF in the presence of an equimolar amount of NaHCO3 occurs at the N atom in the 7-position . This feature was used to produce 7-substituted derivatives by reaction with halocarbonyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” would depend on its exact molecular structure. Quinoline derivatives are known to possess various types of pharmacological activity .科学研究应用

合成和结构分析

研究已探索吡唑并喹啉衍生物的合成,提供了对它们的结构复杂性和化学反应性的见解。例如,Nagarajan 和 Shah(1992 年)详细阐述了吡唑并[3,4-c]喹啉衍生物的合成,突出了它们的独特反应性和产生多种分子结构的潜力 (Nagarajan 和 Shah,1992)。类似地,Portilla 等人(2005 年)关于取代基对二氢苯并吡唑并喹啉超分子聚集维度的影响的研究证明了分子修饰如何影响复杂超分子结构的形成 (Portilla 等人,2005)。

化学性质和应用

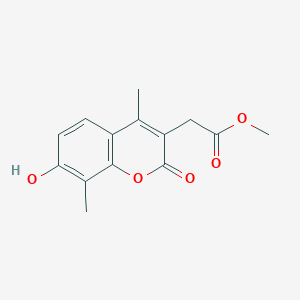

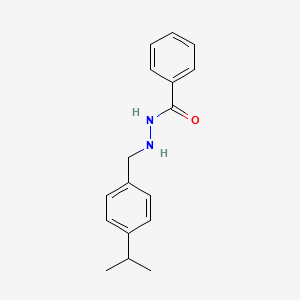

Rajesh 等人(2011 年)强调了合成杂环化合物的环境效益,他们描述了一种绿色化学方法,用于以高原子经济性创建结构复杂的邻醌 (Rajesh 等人,2011)。Koścień 等人(2003 年)对吡唑并[3,4-b]喹啉衍生物进行的光吸收测量和量子化学模拟提供了有关其电子性质的宝贵信息,这对于材料科学和光电学中的应用至关重要 (Koścień 等人,2003)。

潜在的生物医学应用

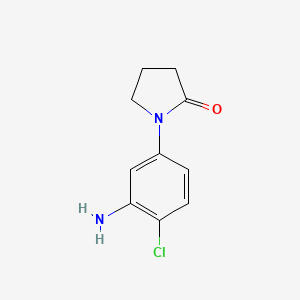

尽管重点是排除药物使用、剂量和副作用,但值得注意的是,对相关化合物(例如抗菌和抗病毒活性)的生物活性的研究强调了吡唑并喹啉衍生物在药物研究中的更广泛的适用性。例如,El-Sayed 和 Aboul-Enein(2001 年)合成了新型吡唑并[3,4-b]喹啉衍生物并评估了它们的抗菌活性,表明在开发新的抗菌剂方面具有潜在的应用 (El-Sayed 和 Aboul-Enein,2001)。

作用机制

Mode of Action

Quinoline derivatives have been known to interact with various biological targets through different mechanisms, such as inhibiting enzyme activity, interacting with cell receptors, or intercalating with dna .

Biochemical Pathways

Quinoline derivatives have been reported to influence various biochemical pathways, including those involved in cell signaling, dna synthesis, and protein function .

Pharmacokinetics

Quinoline derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

Quinoline derivatives have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the photophysical properties of some quinoline derivatives have been studied under UV-Visible absorption and steady-state fluorescence spectroscopies .

未来方向

Quinoline derivatives have potential for industrial and medicinal applications due to their versatile chemical properties and biological activities . Future research could focus on exploring the antimicrobial capabilities of “8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” and similar compounds, as well as developing new synthetic methods and studying their physicochemical properties .

属性

IUPAC Name |

8-methyl-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3/c1-16-8-11-18(12-9-16)23-21-15-25-22-13-10-17(2)14-20(22)24(21)27(26-23)19-6-4-3-5-7-19/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXOFRNBPLRWJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trifluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2860177.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-methylphenyl)sulfanylacetamide](/img/structure/B2860179.png)

![4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid](/img/structure/B2860182.png)

![2-(3-(Dimethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2860184.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione](/img/structure/B2860185.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2860186.png)

![ethyl 2-(2-((5-((3,4-dimethoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2860187.png)

![4-(benzo[d][1,3]dioxol-5-yl(2-methyl-1H-indol-3-yl)methyl)morpholine](/img/structure/B2860193.png)

![(2S)-1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B2860196.png)